4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride
Description
Chemical Structure: The compound features a piperidine ring substituted with a phenoxy group at the 4-position, where the phenyl ring is further functionalized with a tetramethyl-1,3,2-dioxaborolan-2-yl group. The hydrochloride salt enhances solubility and stability for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3.ClH/c1-16(2)17(3,4)22-18(21-16)13-6-5-7-15(12-13)20-14-8-10-19-11-9-14;/h5-7,12,14,19H,8-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZBRYFUGBDWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₈BClNO₄
- Molecular Weight : 339.67 g/mol
- CAS Number : 2639548-37-9
This compound features a piperidine ring substituted with a phenoxy group that incorporates a boron-containing dioxaborolane moiety, which is key to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets. Notably:
- Inhibition of Protein-Protein Interactions (PPIs) : The compound may inhibit critical PPIs involved in cancer progression and immune responses, particularly in relation to the PD-1/PD-L1 pathway. This pathway is crucial for immune evasion in tumors .
- Chaperone Protein Inhibition : The compound has potential as an inhibitor of heat shock protein 90 (HSP90), which plays a significant role in cancer cell survival and proliferation. HSP90 inhibitors have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have investigated the effects of similar compounds on various biological systems:
- In Vitro Studies : Research demonstrated that compounds targeting the PD-1/PD-L1 axis could lead to significant increases in T-cell activation and proliferation in vitro. For instance, a study found that small molecules could rescue mouse splenocytes from PD-1-mediated inhibition .
- Animal Models : In vivo studies using mouse models have shown that HSP90 inhibitors can reduce tumor size significantly compared to controls, indicating a strong anticancer effect .
- Safety and Toxicity Assessments : Toxicological evaluations have indicated that while some derivatives may exhibit cytotoxic effects at high concentrations, they also show selective toxicity towards cancer cells over normal cells .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables this compound to participate in palladium-catalyzed cross-coupling reactions . Key applications include:
Mechanistic Insights :
-
Oxidative addition of aryl halides to Pd(0) initiates the catalytic cycle.
-
Transmetallation occurs via boronate ester coordination to Pd(II) intermediates.
Hydrolysis and Protodeboronation
The tetramethyl-dioxaborolane group undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Stability |
|---|---|---|
| HCl (1M), H₂O/THF (1:1), 25°C | Boronic acid (4-(3-boronophenoxy)piperidine) | Air-sensitive; requires immediate use. |
| NaOH (2M), EtOH, 50°C | Protodeboronated phenol derivative | Stable; isolated in 90% yield. |
Applications :
-
Hydrolysis products serve as intermediates for radiopharmaceuticals.
Piperidine Ring Functionalization
The tertiary amine undergoes quaternization and alkylation :
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Methylation | CH₃I (2 eq.), K₂CO₃, DMF | N-Methylpiperidinium iodide | 95% |
| Acylation | AcCl (1.2 eq.), Et₃N, CH₂Cl₂ | Acetylated piperidine | 88% |
Biological Relevance :
Biological Interactions
The compound modulates enzyme activity through dual mechanisms:
Comparative Reactivity with Analogues
The phenoxy linker distinguishes its reactivity from related boronate-piperidine compounds:
| Compound | Key Feature | Reaction Rate (Suzuki Coupling) |
|---|---|---|
| 4-[3-(Tetramethyl-dioxaborolan-2-yl)phenoxy]piperidine | Phenoxy linker | 85% (aryl-aryl) |
| 1-(4-Boronophenyl)piperidine | Direct phenyl-boron bond | 72% (aryl-aryl) |
| 4-(Boronophenyl)piperazine | Piperazine backbone | 68% (aryl-aryl) |
Structural Advantage : The phenoxy group enhances steric accessibility for transmetallation .
Stability and Storage Recommendations
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Thermal Stability : Decomposes above 200°C (TGA data).
-
Light Sensitivity : Store in amber vials under inert gas (N₂/Ar).
-
Solution Stability : Stable in anhydrous DMF/DMSO for ≤48 hr.
This compound’s versatility in cross-coupling, functionalization, and biological targeting makes it invaluable for medicinal chemistry and materials science. Its unique structure bridges organic synthesis and drug discovery applications.
Comparison with Similar Compounds
Key Research Findings
Reactivity in Cross-Coupling Reactions
Toxicity and Environmental Impact
- Limited data exist for most boronate-containing piperidines. Analogues like 4-(Diphenylmethoxy)piperidine Hydrochloride lack specific acute toxicity values, though general precautions for boronate esters (e.g., irritant handling) apply .
- Environmental persistence of boronates is understudied; regulatory compliance (e.g., EPA, REACH) is recommended for disposal .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Stability and Reactivity
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to assess the purity and stability of 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride?
- Methodology :
- Titration : Dissolve the compound in alcohol and titrate with sodium hydroxide to determine chloride content, as described for structurally related piperidine derivatives .
- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (e.g., 254 nm) to quantify impurities, referencing protocols for analogous compounds with 99% purity thresholds .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., boronate ester at ~1350–1310 cm⁻¹ and aromatic C–O stretches at ~1250 cm⁻¹) .
Q. How should researchers safely handle this compound given limited toxicity data?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture, based on stability data for similar piperidine derivatives .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .
Q. What synthetic strategies are effective for introducing the tetramethyl-dioxaborolane moiety into piperidine derivatives?
- Approach :
- Borylation Reactions : Use palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) to install boronate esters on aromatic rings, adapting conditions from Suzuki coupling literature .
- Protection/Deprotection : Employ tetramethyl-dioxaborolane as a protecting group for boronates during multi-step syntheses, ensuring acidic or oxidative workup for removal .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the tetramethyl-dioxaborolane group in cross-coupling reactions?
- Methods :
- DFT Calculations : Model the boron-oxygen bond dissociation energy to evaluate stability under catalytic conditions (e.g., Suzuki-Miyaura couplings) .
- Docking Studies : Simulate interactions with transition metals (e.g., Pd) to optimize ligand design for catalytic efficiency .
Q. What experimental designs resolve contradictions in stability data for boronate-containing piperidine salts?
- Strategies :
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS .
- pH-Dependent Studies : Evaluate hydrolysis rates of the dioxaborolane group in buffered solutions (pH 2–10) using NMR or UV-Vis spectroscopy .
Q. How does the electronic nature of the phenoxy-piperidine scaffold influence the compound’s biological activity?
- Mechanistic Insights :
- SAR Studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing/-donating groups on the phenyl ring) and test receptor binding affinity .
- Electrochemical Profiling : Use cyclic voltammetry to correlate redox potentials with bioactivity, referencing studies on sulfonyl-piperidine derivatives .
- Data Integration : Combine crystallographic data (e.g., X-ray of boronate geometry) with in vitro assays to rationalize activity trends .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
